Cas no 98302-29-5 (n-Propyl beta-lactoside)

n-Propyl beta-lactoside 化学的及び物理的性質
名前と識別子
-
- n-Propyl beta-lactoside
- 2-[4,5-dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- N-PROPYL B-LACTOSIDE
- A-D-Gal-(1 inverted exclamation marku4)-
- A-D-galactopyranosyl-
- A-D-Glc-1 inverted exclamation markuOPr
- A-D-glucopyranoside
- A-lactoside
- n-Propyl
- n-Propyl 4-O-
- OPr
- propyl 4-O-hexopyranosylhexopyranoside
- SCHEMBL17263250
- SCHEMBL20438916
- SCHEMBL19682315
- DTXSID70394660
- 98302-29-5
- FT-0774395
-
- MDL: MFCD00079259
- インチ: InChI=1S/C15H28O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h6-22H,2-5H2,1H3
- InChIKey: HZJDMJJGLSPWNV-UHFFFAOYSA-N
- ほほえんだ: CCCOC1OC(CO)C(OC2OC(CO)C(O)C(O)C2O)C(O)C1O
計算された属性
- せいみつぶんしりょう: 384.16300
- どういたいしつりょう: 384.16316171g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 11
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 424
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 10
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 179Ų
- 疎水性パラメータ計算基準値(XlogP): -3.3
じっけんとくせい
- 密度みつど: 1.53
- ふってん: 652.1°C at 760 mmHg
- フラッシュポイント: 348.2°C
- 屈折率: 1.591
- PSA: 178.53000
- LogP: -3.96290
n-Propyl beta-lactoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN7375751-10MG |
n-Propyl-β-lactoside |
98302-29-5 | 98% | 10mg |
RMB 1460.80 | 2025-02-21 | |
Cooke Chemical | LN7375751-50MG |
n-Propyl-β-lactoside |
98302-29-5 | 98% | 50mg |
RMB 3388.00 | 2025-02-21 | |
A2B Chem LLC | AY10305-50mg |
N-Propyl β-lactoside |
98302-29-5 | 50mg |
$2694.00 | 2024-07-18 | ||
A2B Chem LLC | AY10305-10mg |
N-Propyl β-lactoside |
98302-29-5 | 10mg |
$1175.00 | 2024-07-18 |
n-Propyl beta-lactoside 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
n-Propyl beta-lactosideに関する追加情報
Introduction to N-Propyl beta-Lactoside (CAS No. 98302-29-5)
N-Propyl beta-Lactoside, with the chemical formula C₆H₁₂O₄ and a CAS number of 98302-29-5, is a glycoside derivative that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound, characterized by its beta-lactoside structure, serves as a versatile intermediate in synthetic chemistry and a promising candidate for various biological applications. The unique conformation and reactivity of N-Propyl beta-Lactoside make it an intriguing subject for studying enzyme mechanisms, glycosylation processes, and drug delivery systems.
The structural integrity of N-Propyl beta-Lactoside is defined by its lactose backbone, where the hydroxyl group at the C4 position is acetylated, forming a stable beta-lactose ring. This configuration imparts distinct chemical properties that facilitate its use in organic synthesis and biochemical assays. The presence of the propyl group enhances solubility in organic solvents while maintaining compatibility with aqueous environments, making it a valuable tool in interdisciplinary research.
In recent years, N-Propyl beta-Lactoside has been extensively studied for its role in mimicking natural glycosidic bonds found in carbohydrates. Researchers have leveraged its structural mimicry to develop novel inhibitors targeting enzymes involved in glycosylation pathways. These pathways are critical in various biological processes, including cell signaling, immune responses, and metabolic regulation. The compound’s ability to interact with glycosidases has opened new avenues for therapeutic intervention in diseases associated with aberrant glycosylation.
One of the most compelling applications of N-Propyl beta-Lactoside is in the realm of drug delivery systems. Its lactoside structure allows for efficient uptake by cells overexpressing lactose receptors, such as certain tumor cells. This selective targeting has been exploited to develop targeted therapeutic agents that minimize off-target effects. Recent preclinical studies have demonstrated its potential in enhancing the bioavailability of therapeutic proteins and nucleic acids by facilitating their cellular entry through receptor-mediated endocytosis.
The pharmaceutical industry has also explored N-Propyl beta-Lactoside as a precursor in synthesizing complex glycoconjugates. These conjugates are essential components of vaccines and biologics, where precise carbohydrate modifications can significantly influence immunogenicity and efficacy. The compound’s stability under various reaction conditions makes it an ideal building block for constructing intricate carbohydrate-based molecules without compromising structural fidelity.
Moreover, N-Propyl beta-Lactoside has found utility in analytical chemistry as a standard reference material for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses. Its well-characterized structure and consistent purity profile enable researchers to calibrate instruments and validate methods with high accuracy. This reliability underscores its importance in ensuring reproducibility across different laboratories.
Recent advancements in synthetic methodologies have further expanded the applications of N-Propyl beta-Lactoside. Researchers have developed novel catalytic systems that facilitate regioselective modifications of its lactose ring, enabling the introduction of diverse functional groups. These modifications have led to the discovery of new derivatives with enhanced biological activity, opening up possibilities for customized therapeutic agents tailored to specific disease targets.
The environmental impact of using N-Propyl beta-Lactoside as a research chemical has also been considered. Its biodegradability and low toxicity profile make it an eco-friendly alternative to more hazardous synthetic intermediates. This aligns with the growing emphasis on sustainable chemistry practices within the pharmaceutical industry, where minimizing environmental footprint is increasingly prioritized alongside efficacy and safety.
In conclusion, N-Propyl beta-Lactoside (CAS No. 98302-29-5) represents a multifaceted compound with broad applications across biochemical research, pharmaceutical development, and analytical chemistry. Its unique structural properties and reactivity make it indispensable in studying glycosidic interactions, developing targeted drug delivery systems, and synthesizing complex glycoconjugates. As research continues to uncover new functionalities and applications, this compound is poised to remain at the forefront of innovation in the life sciences sector.
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